2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
The compound “2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid” is a derivative of 8-Phenyltheophylline . 8-Phenyltheophylline is a drug derived from the xanthine family which acts as a potent and selective antagonist for the adenosine receptors A1 and A2A .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound . It also contains a phenyl group attached to the purine ring, and an acetic acid group attached to the 2-position of the purine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Given its complexity, it’s likely to have a relatively high molecular weight . Other properties, such as solubility, melting point, and boiling point, would depend on the exact arrangement of its atoms and the presence of any functional groups.
Scientific Research Applications
- Significance : Understanding this interaction sheds light on how plants solve the challenge of chemical defense without harming themselves .
- Research Areas : Its applications extend to studying cardiovascular diseases, neuroprotection, and inflammation modulation .
- Research Interest : Scientists explore its effects on adenosine receptors, central nervous system stimulation, and potential therapeutic uses .
- Targeted Receptors : Its interactions with adenosine receptors (A1, A2A, A2B, and A3) are of interest for drug discovery .
- Toxicity Assessment : Understanding its potential toxicity informs safety profiles and therapeutic windows .
Plant Chemical Defense
Pharmacological Applications
Caffeine Analogue
Xanthine Derivative in Drug Development
Metabolic Pathways and Toxicity Studies
Biochemical Assays and High-Throughput Screening
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is structurally similar to 8-phenyltheophylline , a potent and selective antagonist for the adenosine receptors A1 and A2A . Therefore, it is possible that this compound may also interact with these receptors.
Mode of Action
Based on its structural similarity to 8-phenyltheophylline , it may act as an antagonist at adenosine receptors, blocking the action of adenosine, a neurotransmitter that has various functions in the body including regulation of heart rate and muscle contractions.
Biochemical Pathways
Adenosine receptors, which this compound may target, are involved in a variety of biochemical pathways, including those related to cardiovascular function, neurotransmission, and inflammation .
Pharmacokinetics
They are metabolized by the liver and excreted in the urine .
Result of Action
By potentially blocking adenosine receptors, it could have effects such as increasing heart rate, constricting blood vessels, and modulating neurotransmission .
properties
IUPAC Name |
2-[1,3-dimethyl-8-(N-methylanilino)-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-18(10-7-5-4-6-8-10)15-17-13-12(21(15)9-11(22)23)14(24)20(3)16(25)19(13)2/h4-8H,9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYTUAKAHDBPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid |
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